Alatrofloxacin
描述
阿拉氟沙星是一种由辉瑞公司开发的氟喹诺酮类抗生素,以甲磺酸盐的形式提供。它是一种特罗伐沙星的前药,这意味着它在体内转化为活性形式,特罗伐沙星。阿拉氟沙星主要用于治疗多种细菌感染,但由于对肝毒性的担忧,已于 2001 年从美国 市场中撤回 .
准备方法
合成路线和反应条件
阿拉氟沙星是通过从基本的无机化合物开始的一系列化学反应合成的具体的反应条件,如温度、压力和使用的溶剂,经过优化以实现高产率和纯度 .
工业生产方法
在工业环境中,阿拉氟沙星的生产涉及使用自动化反应器和严格的质量控制措施进行大规模化学合成。 该工艺旨在具有成本效益且对环境友好,最大程度地减少废物和能源消耗 .
化学反应分析
反应类型
阿拉氟沙星经历了几种类型的化学反应,包括:
氧化: 阿拉氟沙星可以被氧化形成各种代谢物。
还原: 还原反应可以改变阿拉氟沙星分子上的官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。 这些反应的条件根据所需的结果而有所不同,但通常涉及受控的温度和 pH 值 .
主要产品
科学研究应用
化学: 用作研究氟喹诺酮类药物合成和反应性的模型化合物。
生物学: 研究其对细菌 DNA 旋转酶和拓扑异构酶 IV 的影响,这两种酶对细菌 DNA 复制至关重要。
医学: 探索其治疗各种细菌感染的潜力,包括对其他抗生素具有抗性的细菌感染。
作用机制
阿拉氟沙星通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥作用,这两种酶对细菌的 DNA 复制和转录至关重要。这种抑制会导致细菌 DNA 过程的破坏,最终导致细菌细胞死亡。 该机制中涉及的分子靶点和途径已得到充分研究,为开发新型抗生素提供了见解 .
相似化合物的比较
类似化合物
环丙沙星: 另一种氟喹诺酮类抗生素,具有类似的作用机制,但药代动力学特性不同。
左氧氟沙星: 一种氟喹诺酮类药物,具有更广泛的活性谱,并且副作用更少。
莫西沙星: 以其增强的抗革兰氏阳性菌和厌氧菌活性而闻名
阿拉氟沙星的独特性
阿拉氟沙星的独特性在于它的前药性质,允许静脉给药并迅速转化为活性形式,特罗伐沙星。 这种特性在药代动力学和生物利用度方面提供了优势,使其在某些临床情况下成为有价值的资产 .
属性
IUPAC Name |
7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZPPAMZDFLUHD-LZGARRQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057893 | |
Record name | Alatrofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146961-76-4 | |
Record name | Alatrofloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alatrofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09335 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alatrofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALATROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QVV6I50DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。